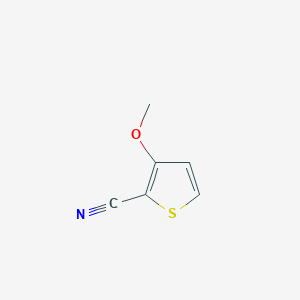

3-Methoxythiophene-2-carbonitrile

Description

BenchChem offers high-quality 3-Methoxythiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxythiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxythiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDZPUWNWJRBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxythiophene-2-carbonitrile: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 3-Methoxythiophene-2-carbonitrile

3-Methoxythiophene-2-carbonitrile is a heterocyclic organic compound that has garnered increasing interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a thiophene ring substituted with both a methoxy and a nitrile group, renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it an invaluable starting material for the construction of complex molecular frameworks with potential therapeutic applications.

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 3-Methoxythiophene-2-carbonitrile, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 3-Methoxythiophene-2-carbonitrile is paramount for its effective utilization in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₆H₅NOS | [Calculated] |

| Molecular Weight | 139.18 g/mol | |

| CAS Number | 57059-18-4 | |

| Appearance | Liquid | |

| Boiling Point | 72-74 °C at 0.1 mmHg | |

| InChI Key | PGDZPUWNWJRBTO-UHFFFAOYSA-N |

Synthesis of 3-Methoxythiophene-2-carbonitrile: A Methodological Approach

The synthesis of 3-Methoxythiophene-2-carbonitrile can be approached through various synthetic routes. A common and effective strategy involves the modification of a pre-existing thiophene core. One such generalized approach begins with a 3-hydroxythiophene-2-carboxylate derivative, which serves as a stable and versatile starting material.

A plausible synthetic workflow can be conceptualized as a multi-step process:

Caption: A conceptual workflow for the synthesis of 3-Methoxythiophene-2-carbonitrile.

Experimental Protocol: A Generalized Synthetic Procedure

The following protocol outlines a general, three-step synthesis of 3-methoxythiophene derivatives, which can be adapted for the synthesis of 3-Methoxythiophene-2-carbonitrile, starting from methyl 3-hydroxythiophene-2-carboxylates[1].

Step 1: Methylation of the Hydroxyl Group

-

To a stirred mixture of the corresponding methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (0.12 mol) in acetone (200 ml), add dimethyl sulfate (0.12 mol).

-

Heat the reaction mixture at reflux for 12 hours.

-

After cooling, evaporate the solvent to dryness.

-

Treat the residue with water and extract the product with dichloromethane (200 ml).

-

Evaporate the organic solvent under reduced pressure to obtain the methyl 3-methoxythiophene-2-carboxylate.

Step 2: Hydrolysis of the Ester

-

Suspend the methyl 3-methoxythiophene-2-carboxylate (0.1 mol) in a 1N sodium hydroxide solution (150 ml, 0.15 mol).

-

Heat the mixture to reflux for 30 minutes, or until the solid has completely dissolved.

-

Cool the reaction mixture and acidify to pH 3 with 1N HCl.

-

Extract the resulting solid product with ethyl acetate (200 ml).

-

Evaporate the organic solvent under reduced pressure to yield 3-methoxythiophene-2-carboxylic acid.

Step 3: Conversion of the Carboxylic Acid to the Nitrile

The conversion of the carboxylic acid to the nitrile is a standard transformation in organic synthesis and can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.

-

Amide Formation: Convert the carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). Subsequent reaction with ammonia will yield the primary amide.

-

Dehydration: Dehydrate the primary amide using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride, or other modern reagents, to afford the target 3-Methoxythiophene-2-carbonitrile.

It is crucial to note that the specific reaction conditions, including temperature, reaction time, and purification methods, may require optimization for this particular substrate.

Spectroscopic Characterization: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons and the two aromatic protons on the thiophene ring. The methoxy group protons would appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. The two protons on the thiophene ring will appear as doublets due to coupling with each other, with chemical shifts characteristic of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are expected: one for the methoxy carbon, one for the nitrile carbon, and four for the carbons of the thiophene ring. The chemical shifts will be influenced by the neighboring functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

C-H stretching vibrations for the aromatic and methoxy groups, typically in the range of 2800-3100 cm⁻¹.

-

C-O stretching of the methoxy group, expected around 1000-1300 cm⁻¹.

-

C=C and C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 139. The fragmentation pattern would provide further structural information, with characteristic losses of fragments such as CH₃, OCH₃, and CN.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs incorporating this heterocyclic scaffold. The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar steric properties but with different electronic and metabolic characteristics. This can lead to improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.

3-Methoxythiophene-2-carbonitrile, as a functionalized building block, offers several strategic advantages for drug discovery:

-

Scaffold for Library Synthesis: The reactive nitrile group and the modifiable thiophene ring provide multiple points for diversification, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

-

Introduction of Key Pharmacophoric Features: The methoxy and nitrile groups can act as crucial hydrogen bond acceptors or participate in other non-covalent interactions with biological targets.

-

Modulation of Physicochemical Properties: The introduction of the 3-methoxythiophene-2-carbonitrile moiety can be used to fine-tune the lipophilicity, polarity, and metabolic stability of a lead compound.

The development of novel anticancer agents is an area where thiophene derivatives have shown significant promise. For instance, derivatives of 3-methoxythiophene-2-carboxylate have been designed and evaluated for their anticancer activity[2]. This highlights the potential of the 3-methoxythiophene scaffold as a privileged structure in oncology drug discovery.

Conclusion

3-Methoxythiophene-2-carbonitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and the presence of reactive functional groups provide a robust platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthetic routes, and spectroscopic characteristics is essential for its effective utilization in the pursuit of new and improved pharmaceuticals. As the demand for innovative drug candidates continues to grow, the importance of key intermediates like 3-Methoxythiophene-2-carbonitrile in the drug discovery pipeline is set to increase.

References

-

Semantic Scholar. (n.d.). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Retrieved from [Link]

- HETEROCYCLES, Vol. 43, No. 8, 1996. A New Route for the Synthesis of 3-Methoxythiophenes.

-

PubChem. (n.d.). 3-Methoxythiophene. Retrieved from [Link]

- Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1633-1642.

-

Bluffton University. (n.d.). Infrared Spectra -- type samples. Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. FT IR spectra of the monomer 3-methoxythiophene (MOT) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

- Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 81-91. (1959).

-

Georganics. (2011). 3-METHOXYTHIOPHENE. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

-

PubMed. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Methoxythiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hazard Profile

3-Methoxythiophene-2-carbonitrile is a substituted thiophene derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. While specific toxicological data for this compound is limited, its structural motifs—a thiophene ring, a methoxy group, and a nitrile group—suggest a hazard profile that necessitates careful handling.

The available GHS classification for 3-Methoxythiophene-2-carbonitrile indicates that it is a hazardous substance with the following classifications[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Danger" [1]. This profile is consistent with many substituted thiophenes and nitriles, which can elicit irritant effects upon contact with biological tissues. The causality behind these irritations lies in the chemical reactivity of the molecule with proteins and other biological macromolecules on the skin, in the eyes, and in the respiratory tract.

Physicochemical Properties: A Comparative Overview

Due to the absence of a dedicated SDS for 3-Methoxythiophene-2-carbonitrile, the following table includes data from structurally related compounds to provide an estimated profile. These properties are critical for understanding the substance's behavior under various laboratory conditions, including potential for aerosolization and appropriate fire-fighting measures.

| Property | 3-Methoxythiophene-2-carbonitrile (Estimated) | 3-Methoxythiophene[2][3] | 3-Methylthiophene-2-carbonitrile[4][5][6] | Thiophene-2-carbonitrile[7] |

| Appearance | Likely a solid or liquid | Clear yellowish to light brown liquid | Clear colorless to pale yellow liquid | Liquid |

| Molecular Formula | C6H5NOS | C5H6OS | C6H5NS | C5H3NS |

| Molecular Weight | 139.18 g/mol | 114.17 g/mol | 123.18 g/mol | 109.15 g/mol |

| Boiling Point | Not available | 80-82 °C | Not available | Not available |

| Flash Point | Not available | 49 °C[2] | 53 °C | Not available |

| Density | Not available | 1.143 g/mL at 25 °C | Not available | 1.170 g/mL |

Safe Handling and Storage: A Proactive Approach

Given the irritant nature of 3-Methoxythiophene-2-carbonitrile, a proactive approach to handling and storage is paramount to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure.

-

Ventilation: All manipulations of 3-Methoxythiophene-2-carbonitrile, including weighing and transfers, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors[2][8].

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[8].

-

Skin Protection: Impermeable gloves (e.g., nitrile) and a lab coat must be worn at all times. Contaminated gloves should be changed immediately[2][8].

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[8].

Laboratory Workflow for Safe Handling

The following workflow is designed to minimize exposure during routine laboratory use.

Fire-fighting considerations: Based on related compounds, thermal decomposition may produce toxic gases such as carbon oxides, sulfur oxides, and nitrogen oxides.[7][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Stability and Reactivity

Understanding the chemical stability and reactivity of 3-Methoxythiophene-2-carbonitrile is crucial for preventing hazardous reactions.

-

Stability: The compound is likely stable under normal laboratory conditions.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, sulfur oxides, and nitrogen oxides.[7][8]

Toxicological Information: An Evidence-Based Assessment

As previously stated, specific toxicological data for 3-Methoxythiophene-2-carbonitrile is not available. The primary known hazards are irritation to the skin, eyes, and respiratory system.[1] The nitrile group also warrants caution, as some organic nitriles can be metabolized to release cyanide, although the toxicity varies greatly depending on the molecular structure. Given the lack of specific data, it is prudent to handle this compound as if it were toxic by ingestion and inhalation.

Disposal Considerations

All waste containing 3-Methoxythiophene-2-carbonitrile must be treated as hazardous waste.

-

Waste Containers: Collect all waste in clearly labeled, sealed containers.

-

Disposal Method: Dispose of waste through a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[8]

Conclusion: A Culture of Safety

The safe use of 3-Methoxythiophene-2-carbonitrile in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a complete SDS is not currently available, the known GHS classifications, combined with data from analogous compounds, provide a strong foundation for a cautious and proactive safety culture. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Thiophenecarbonitrile.

- Georganics Ltd. (2011). Safety Data Sheet: 3-Methoxythiophene.

- CPAChem. (2024). Safety data sheet: 3-Methylthiophene.

- Cole-Parmer. (2005). Material Safety Data Sheet: Methyl 4-bromo-3-methoxythiophene-2-carboxylate.

- Carl ROTH GmbH + Co. KG. (2023). Safety data sheet: RL-G.

- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Phenylphenol.

- ChemicalBook. (n.d.). 3-Methoxythiophene-2-carbonitrile | 57059-18-4.

- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methoxy-3-methylbutan-1-ol.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Propanenitrile, 3-methoxy-.

- Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-methoxythiophene-2-carboxylate.

- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet: 2,5-dibromo-3-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)thiophene.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxythiophene-2-carbaldehyde.

- Thermo Fisher Scientific. (n.d.). 3-Methylthiophene-2-carbonitrile, 96% 5 g.

- Fisher Scientific. (2024). Safety Data Sheet: 3-Methoxythiophene.

- Cheméo. (n.d.). Chemical Properties of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8).

- Sigma-Aldrich. (2023). Safety Data Sheet: Morphine-d3 hydrochloride.

- Fisher Scientific. (2010). Safety Data Sheet: 3-Methylthiophene-2-carbonyl chloride.

- CymitQuimica. (2024). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.

- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Thiophene-2-carboxaldehyde.

- PubChem. (n.d.). 3-Methoxythiophene.

- Scientific Laboratory Supplies. (n.d.). 3-Methoxythiophene, 98% | 374024-5G | SIGMA-ALDRICH.

- Cheméo. (n.d.). 3-Methylthiophene-2-carbonitrile.

- Sigma-Aldrich. (n.d.). 3-Methoxythiophene, 98%.

Sources

- 1. 3-Methoxythiophene-2-carbonitrile | 57059-18-4 [amp.chemicalbook.com]

- 2. georganics.sk [georganics.sk]

- 3. 3-Methoxythiophene | C5H6OS | CID 140249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylthiophene-2-carbonitrile, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemeo.com [chemeo.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Toxicity Profile of Thiophene Carbonitrile Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Thiophene Conundrum in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often improving physicochemical properties, metabolic stability, and target binding affinity.[1] When coupled with a carbonitrile (-C≡N) group—a versatile functional group known for its ability to form key interactions with biological targets and modulate electronic properties—the resulting thiophene carbonitrile core appears in numerous developmental compounds for indications ranging from cancer to inflammation.[1][2]

However, the thiophene moiety is also a well-recognized "structural alert".[3][4] Its metabolic bioactivation can lead to the formation of highly reactive, electrophilic intermediates responsible for significant organ toxicities, a factor that has led to the withdrawal of several thiophene-containing drugs from the market.[4][5] This guide provides a deep dive into the mechanisms underpinning this toxicity, the specific influence of the carbonitrile substituent, and a practical framework for assessing and mitigating these risks during drug development.

The Core Mechanism: Metabolic Bioactivation of the Thiophene Ring

The toxicity of thiophene derivatives is not typically caused by the parent compound itself but rather by its metabolic products. The central player in this process is the Cytochrome P450 (CYP450) family of enzymes, primarily located in the liver.[4][6] These enzymes catalyze the oxidation of the thiophene ring through two main competitive pathways.[5][7]

-

S-Oxidation Pathway: The sulfur atom of the thiophene ring is oxidized to form a highly reactive and unstable thiophene-S-oxide (sulfoxide).[3][8][9]

-

Epoxidation Pathway: The double bonds within the thiophene ring are oxidized to form a thiophene epoxide.[3][7][10]

Quantum chemical studies suggest that the epoxidation pathway may be both thermodynamically and kinetically more favorable than S-oxidation, with a lower energy barrier for formation.[6][7] Both the S-oxide and epoxide metabolites are potent electrophiles.[5][11] Their high reactivity drives them to form covalent bonds with biological nucleophiles, such as the thiol groups on cysteine residues in proteins or nucleobases in DNA.[8][12]

This covalent binding is the seminal event leading to toxicity:

-

Haptenization and Immune Response: When reactive metabolites bind to cellular proteins, they can form neoantigens. These modified proteins are no longer recognized as "self" by the immune system, triggering an immune response that can lead to idiosyncratic drug-induced toxicities like the immune-mediated hepatitis observed with the diuretic drug Tienilic Acid.[3][4][13][14]

-

Direct Cellular Damage: Covalent binding can inactivate critical enzymes or structural proteins, disrupting cellular function and leading to direct cytotoxicity.

-

Genotoxicity: Adduction to DNA can lead to mutations if the damage is not repaired before cell replication, posing a carcinogenic risk.[10][15]

The following diagram illustrates this critical bioactivation cascade.

Caption: Metabolic bioactivation pathway of thiophene derivatives.

The Role of the Carbonitrile Moiety: An Electronic Consideration

The presence and position of the carbonitrile group are critical determinants of a derivative's toxicity profile. As a potent electron-withdrawing group, the -CN substituent significantly lowers the electron density of the aromatic thiophene ring. This has two primary, competing consequences for its metabolism by CYP450 enzymes, which favor electron-rich substrates:

-

Potential for Deactivation: By making the thiophene ring more electron-poor, the carbonitrile group can decrease the rate of oxidative metabolism, thereby reducing the formation of reactive S-oxide and epoxide intermediates. This can be a viable strategy for designing safer compounds.

-

Altered Regioselectivity: The electronic influence can redirect metabolism to other sites on the molecule, potentially opening alternative, less toxic metabolic pathways.

However, the overall effect is not always protective. The specific substitution pattern and the presence of other functional groups dictate the final metabolic fate and resulting toxicity. Therefore, the impact of the carbonitrile group must be assessed empirically for each new chemical series.

A Framework for Toxicity Assessment

A tiered, systematic approach is essential to characterize the toxicity profile of novel thiophene carbonitrile derivatives. This process integrates computational, in vitro, and in vivo methods to build a comprehensive safety profile and enable informed decision-making.

Caption: Tiered workflow for toxicity assessment of thiophene derivatives.

In Silico Modeling

Before synthesis, computational models can provide an early warning of potential liabilities. Quantitative Structure-Activity Relationship (QSAR) models can predict the genotoxicity of thiophene derivatives based on molecular descriptors such as topology, electronic properties, and polar surface area.[16] Such models have shown high predictive accuracy and can be used to prioritize which compounds to synthesize and screen.[16]

In Vitro Assays: The Mechanistic Core

In vitro experiments are crucial for understanding the metabolic fate and cytotoxic potential of a compound.

A. Reactive Metabolite (RM) Trapping Assay

This is arguably the most critical assay for thiophene derivatives. Its purpose is to confirm the formation of electrophilic metabolites.

-

Principle: The compound is incubated with a metabolically active system (e.g., human liver microsomes or S9 fraction) and a source of cofactors (NADPH). A nucleophilic "trapping" agent, most commonly glutathione (GSH), is included in high concentrations. If the CYP450 enzymes produce reactive metabolites (S-oxides or epoxides), they will covalently bind to GSH. These GSH-adducts are stable and can be detected and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protocol Outline:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1-10 µM), and glutathione (GSH, e.g., 1-5 mM).

-

Initiate Reaction: Add a solution of NADPH to start the metabolic reaction. Prepare a parallel control incubation without NADPH; the formation of adducts should be NADPH-dependent.

-

Incubate: Incubate at 37°C for a set time (e.g., 60 minutes) with gentle shaking.

-

Quench Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Process Sample: Centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.

-

Analyze: Analyze the supernatant by LC-MS/MS. Screen for the predicted mass of the parent compound conjugated to GSH, as well as potential metabolites (e.g., hydroxylated species).

-

B. Cytotoxicity Assays

These assays measure the direct impact of the compound and its metabolites on cell viability.

-

Principle: Relevant cell lines are exposed to increasing concentrations of the test compound. Cell viability is measured using various endpoints. For thiophene derivatives, liver cell lines (e.g., HepG2) are of primary importance, but other lines (e.g., renal, cardiac) should be considered based on the compound's intended use or observed liabilities.

-

Common Assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

-

-

Protocol Outline (MTT Assay using HepG2 cells):

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the thiophene carbonitrile derivative (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize Crystals: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

-

Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate IC50: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

C. Genotoxicity Assays

These assays are designed to detect the potential for a compound to cause DNA damage.

-

Bacterial Reverse Mutation Assay (Ames Test): Uses strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. It tests whether the compound can cause mutations that restore the ability to synthesize histidine. The test is run with and without a liver S9 fraction to account for metabolic activation.

-

SOS/umu Chromotest: A colorimetric assay that measures the induction of the SOS DNA repair system in E. coli as a response to genetic damage.[10][16] This has been successfully used to classify the genotoxicity of thiophene derivatives.[16]

-

In Vitro Micronucleus Test: Uses mammalian cells to detect small, secondary nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division, indicating chromosomal damage.

Structure-Activity Relationships (SAR) and Data Interpretation

Systematic evaluation of analogues is key to understanding the relationship between chemical structure and toxicity.

| Parameter | High-Risk Finding | Implication & Next Step |

| Reactive Metabolite Trapping | Strong, NADPH-dependent GSH adduct peak(s) detected via LC-MS/MS. | Confirms bioactivation. Prioritize structural modifications to block the site of metabolism or alter electronics. |

| Cytotoxicity (e.g., HepG2) | Low IC50 value (e.g., < 10 µM). | Indicates potential for direct organ toxicity. Compare with potency (therapeutic index) and investigate the mechanism of cell death. |

| Genotoxicity (e.g., Ames Test) | Positive result, especially in the presence of S9 metabolic activation. | Significant safety concern. Often a "no-go" signal for further development unless the indication is for a life-threatening disease with no alternatives. |

| Metabolic Stability | Very rapid metabolism in liver microsomes. | High clearance may lead to high concentrations of metabolites. Correlate with RM trapping results. |

Several thiophene-containing drugs have been withdrawn or carry warnings due to toxicity, providing valuable case studies.

| Drug | Class | Primary Toxicity | Associated Reactive Metabolite |

| Tienilic Acid [3][13] | Diuretic | Immune-mediated hepatitis | Thiophene-S-oxide |

| Suprofen [3][5] | NSAID | Renal toxicity (acute renal failure) | Implicated, but not directly proven |

| Ticlopidine [5][6] | Antiplatelet | Aplastic anemia, blood dyscrasias | Thiophene ring oxidation |

Strategies for Risk Mitigation

If a lead compound shows a liability for metabolic activation, several medicinal chemistry strategies can be employed:

-

Steric Hindrance: Introduce bulky substituents near the sites of metabolism (C2 and C5 positions of the thiophene ring) to physically block the CYP450 active site.

-

Metabolic Blocking: Replace hydrogen atoms at the susceptible positions with groups that cannot be easily oxidized, such as fluorine.

-

Electronic Modulation: Introduce strongly deactivating groups (like the carbonitrile itself) or alter their position to make the ring less susceptible to oxidation.

-

Scaffold Hopping: If the thiophene toxicity cannot be engineered out, replace the entire thiophene ring with a more metabolically stable heterocycle (e.g., pyridine, pyrazole) while aiming to retain pharmacological activity.

Conclusion

Thiophene carbonitrile derivatives represent a valuable but challenging class of molecules in drug discovery. Their potential for metabolic bioactivation into reactive, toxic species necessitates a proactive and rigorous safety assessment strategy. By integrating early in silico predictions with robust in vitro mechanistic assays—particularly reactive metabolite trapping—researchers can identify liabilities early in the discovery process. Understanding the structure-toxicity relationships within a chemical series allows for the rational design of safer, more effective drug candidates, ultimately navigating the thiophene conundrum to deliver on the therapeutic promise of this important scaffold.

References

-

Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1326-1338. [Link][3][4][17]

-

Bakale, R. P., & Varma, R. S. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology, 16(6), 747-757. [Link][16]

-

Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2364-2376. [Link][5][6][7][11]

-

Varma, R. S., & Bakale, R. P. (2003). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology, 16(6), 747-757. [Link][10]

-

Wood, A. W., et al. (1987). Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. Mutation Research Letters, 191(2), 89-94. [Link][15]

-

Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 100, 15-31. [Link][18]

-

Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. [Link][9][12]

-

Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. [Link][6][7]

-

Dansette, P. M., et al. (2003). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. Drug Metabolism Reviews. [Link][8]

-

Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link][4]

-

Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link][7]

-

Locuson, C. W., & Tracy, T. S. (2007). Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes. PMC. [Link][13]

-

Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link][14]

-

Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link][2][19]

-

Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. ACS Publications. [Link][9]

-

Various Authors. Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Google Search. [20]

-

Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link][19]

-

Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link][11]

-

de Lima Serafim, V., et al. (2019). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. Molecules, 25(1), 64. [Link][21]

-

Singh, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link][1]

-

Sukanya, et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4). [Link][22]

-

Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link][23]

-

Various Authors. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link][24]

-

Sasikala, V., et al. (2024). Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science. [Link]

-

Hroshovyi, T., et al. (2022). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. ResearchGate. [Link][25]

-

Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link][26]

-

Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. ResearchGate. [Link][27]

-

Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link][17]

-

Chen, C. Y., et al. (2007). Toxicity and quantitative structure-activity relationships of nitriles based on Pseudokirchneriella subcapitata. PubMed. [Link][29]

-

Abdel-Sattar, E., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link][30]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. femaflavor.org [femaflavor.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

- 23. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Thiophene - Wikipedia [en.wikipedia.org]

- 29. Toxicity and quantitative structure-activity relationships of nitriles based on Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Yield Synthesis of 3-Aminothieno[2,3-d]pyrazole Scaffolds

Executive Summary

This application note details the optimized protocol for synthesizing 3-aminothieno[2,3-d]pyrazole via the heterocyclization of 3-methoxythiophene-2-carbonitrile with hydrazine hydrate . This reaction is a cornerstone transformation in medicinal chemistry, serving as a primary route to thienopyrazole scaffolds—key pharmacophores in kinase inhibitors (e.g., Aurora kinase, VEGFR) and other bioactive agents.

The guide prioritizes reproducibility and safety, addressing the specific hazards of hydrazine hydrate while providing a mechanistic rationale for the experimental conditions.

Scientific Background & Mechanism[1][2][3][4][5]

The Target Transformation

The reaction involves the fusion of a pyrazole ring onto a thiophene backbone. The starting material, 3-methoxythiophene-2-carbonitrile, possesses two critical functionalities in an ortho relationship:

-

Nitrile (-CN) at C2: An electrophilic center and an electron-withdrawing group (EWG).

-

Methoxy (-OMe) at C3: A leaving group activated by the adjacent nitrile.

Mechanistic Pathway

The formation of the 3-aminothieno[2,3-d]pyrazole core proceeds through a cascade sequence involving Nucleophilic Aromatic Substitution (

-

Activation: The nitrile group at position 2 withdraws electron density from the thiophene ring, making position 3 highly electrophilic.

- (Step 1): Hydrazine acts as a hard nucleophile, attacking C3 and displacing the methoxy group. This yields the intermediate 3-hydrazinothiophene-2-carbonitrile .

-

Cyclization (Step 2): The terminal nitrogen of the hydrazino group attacks the nitrile carbon.

-

Tautomerization (Step 3): The resulting imine intermediate rearranges to form the stable, aromatic 3-aminothieno[2,3-d]pyrazole.

Reaction Pathway Diagram

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Methoxythiophene-2-carbonitrile | 139.17 | 1.0 | Limiting Reagent |

| Hydrazine Hydrate (50-80%) | 50.06 | 3.0 - 5.0 | Nucleophile / Base |

| Ethanol (Absolute) | 46.07 | Solvent (10 vol) | Reaction Medium |

| Water (Distilled) | 18.02 | Wash | Purification |

Detailed Procedure

Step 1: Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Safety Check: Ensure the setup is inside a functioning fume hood. Hydrazine is toxic and carcinogenic.[2][3][4][5]

-

Charge the RBF with 3-methoxythiophene-2-carbonitrile (1.39 g, 10.0 mmol).

-

Add Ethanol (15 mL). Stir to create a suspension or solution depending on purity.

Step 2: Reaction Initiation

-

While stirring at room temperature, add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise over 2 minutes.

-

Note: A slight exotherm or color change (yellowing) may occur.

-

-

Heat the reaction mixture to Reflux (78 °C) .

Step 3: Monitoring

-

Maintain reflux for 3 to 5 hours .

-

TLC Control: Monitor consumption of starting material (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

-

Starting Material R_f: ~0.6-0.7 (Non-polar).

-

Product R_f: ~0.2-0.3 (Polar, often fluorescent).

-

Step 4: Workup & Isolation

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Cool further in an ice bath (0-5 °C) for 30 minutes. The product should precipitate as a solid (often off-white to pale yellow).

-

Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

-

Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.

Experimental Workflow Diagram

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry | >3.0 Equiv Hydrazine | Excess hydrazine drives the |

| Temperature | Reflux (78 °C) | Required to overcome the activation energy for the cyclization step. |

| Solvent Choice | Ethanol | Protic solvents facilitate proton transfers required during tautomerization. |

| Reaction Time | 3-5 Hours | Extended heating can lead to oxidative degradation of the hydrazine or product. |

Safety & Handling (Hydrazine Hydrate)

Hazard Class: Acute Toxicity, Carcinogen (1B), Corrosive.

-

Engineering Controls: ALWAYS handle hydrazine hydrate in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and face shield if pouring large volumes.

-

Incompatibility: Avoid contact with oxidizing agents (potential explosion) and metals like copper or zinc.

-

Waste Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal, or follow specific institutional hazardous waste protocols for basic toxic waste.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| No Precipitation | Product too soluble in EtOH | Concentrate the reaction mixture by 50% on a rotavap, then add cold water to induce precipitation. |

| Low Yield | Incomplete | Increase hydrazine equivalents (up to 5.0) or switch to a higher boiling solvent (e.g., n-Butanol). |

| Impurity (Red color) | Oxidation of Hydrazine | Ensure inert atmosphere ( |

| Sticky Solid | Trapped Solvent/Oligomers | Recrystallize from Ethanol/Water (9:1) or triturate with diethyl ether. |

References

-

Reaction of Ortho-substituted Nitriles with Hydrazine

- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles.

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Thiophene-based Kinase Inhibitors

- Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines... as Tyrosine Kinase Inhibitors.

- Source: MDPI (Molecules).

-

URL:[Link]

-

Hydrazine Safety Protocols

- Title: Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr

-

Source: BenchChem.[5]

-

General Mechanism of Pyrazole Formation

- Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Context on Hydrazine Nucleophilicity).

- Source: Chemistry LibreTexts.

-

URL:[Link]

Sources

Application Note: Strategic Utilization of 3-Methoxythiophene-2-carbonitrile in Heterocyclic Scaffold Synthesis

[1]

Executive Summary

In modern medicinal chemistry, 3-Methoxythiophene-2-carbonitrile represents a "pivot" intermediate—a highly functionalized scaffold that allows for divergent synthetic pathways. Unlike its more common analog, 2-aminothiophene-3-carbonitrile (the Gewald product), the 3-methoxy variant offers unique reactivity governed by the ortho-effect between the electron-withdrawing nitrile and the electron-donating (yet displaceable) methoxy group.[1]

This guide details two validated protocols:

-

Nucleophilic Aromatic Substitution (SNAr) Cyclization: Accessing the 3-aminothieno[2,3-c]pyrazole scaffold, a bioisostere for indazoles in kinase inhibitor design.

-

Controlled Hydrolysis: Generating 3-methoxythiophene-2-carboxylic acid , a precursor for amide-based anti-inflammatory agents.[1]

Chemical Profile & Handling

| Property | Specification | Application Note |

| CAS Number | 57059-18-4 | Verify purity via GC (>98% recommended for cyclization).[1] |

| Molecular Weight | 139.17 g/mol | Low MW allows for efficient fragment-based drug design (FBDD).[1] |

| Appearance | Pale yellow solid/oil | Color darkens upon oxidation; store under N₂ at 2–8°C. |

| Solubility | DMSO, DCM, EtOH | Poor water solubility; requires polar organic co-solvents. |

| Reactivity | Electrophilic C2 (Nitrile) | Activated for nucleophilic attack by C3-methoxy leaving group.[1] |

Safety Advisory: This compound acts as a nitrile source. Standard cyanide handling protocols (ventilation, waste segregation) apply.

Mechanism of Action: The "Methoxy-Nitrile" Ortho Effect

The utility of this intermediate lies in the electronic push-pull relationship between the C2-nitrile and C3-methoxy groups.[1]

-

Activation: The strong electron-withdrawing nature of the nitrile group at C2 decreases electron density at C3.

-

Displacement: This makes the C3-methoxy group susceptible to nucleophilic aromatic substitution (SNAr), particularly by hydrazine or amidines, enabling "one-pot" cyclizations that are difficult to achieve with simple thiophenes.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways available from this single intermediate.

Figure 1: Divergent synthetic pathways from 3-Methoxythiophene-2-carbonitrile. Path A (Green) yields fused pyrazoles; Path B (Red) yields carboxylic acids.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Aminothieno[2,3-c]pyrazole

Target: Kinase Inhibitor Scaffolds (Bioisostere of Aminoindazole). Mechanism: SNAr displacement of the methoxy group followed by intramolecular nucleophilic attack on the nitrile.

Reagents:

-

3-Methoxythiophene-2-carbonitrile (1.0 eq)[1]

-

Hydrazine monohydrate (3.0 – 5.0 eq)

-

Ethanol (absolute) or n-Butanol (for higher temp)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3-Methoxythiophene-2-carbonitrile in 20 mL of absolute ethanol.

-

Addition: Add hydrazine monohydrate (30 mmol) dropwise at room temperature. Note: A slight exotherm may occur.

-

Reflux: Heat the mixture to reflux (78°C) with magnetic stirring. Monitor via TLC (System: 50% EtOAc/Hexane).

-

Checkpoint: The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot. Reaction time is typically 3–6 hours.

-

-

Work-up:

-

Cool the reaction mixture to 0°C (ice bath).

-

The product, 3-aminothieno[2,3-c]pyrazole , often precipitates as a solid.

-

Filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

-

-

Validation:

-

IR: Disappearance of the sharp Nitrile peak (~2200 cm⁻¹) is the primary indicator of successful cyclization.

-

¹H NMR: Look for the disappearance of the methoxy singlet (~3.8 ppm) and appearance of broad NH/NH₂ signals.

-

Expert Tip: If the reaction is sluggish, switch solvent to n-Butanol and reflux at 117°C. The higher temperature promotes the initial SNAr step.

Protocol B: Controlled Hydrolysis to Carboxylic Acid

Target: Precursor for Amide Coupling (Fragment-Based Drug Discovery). Challenge: Prevent decarboxylation of the thiophene-2-acid, which can be unstable.

Reagents:

-

3-Methoxythiophene-2-carbonitrile (1.0 eq)[1]

-

Sodium Hydroxide (10% aqueous solution, 5.0 eq)

-

Ethanol (co-solvent)[2]

Step-by-Step Methodology:

-

Preparation: Mix the nitrile (10 mmol) with 15 mL Ethanol and 10 mL 10% NaOH.

-

Reaction: Heat to mild reflux (70°C) for 4–8 hours.

-

Caution: Do not overheat. Thiophene-2-carboxylic acids with electron-donating groups at C3 can decarboxylate if heated excessively in acidic workups.[1]

-

-

Isolation:

-

Cool to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Critical Step: Acidify the remaining aqueous solution carefully with 1M HCl to pH 3–4 while cooling in an ice bath. Do not use concentrated acid or heat during this step.[1]

-

-

Purification: The acid will precipitate. Filter and dry under vacuum.

Pharmaceutical Applications & Case Studies

Case Study: Bioisosterism in VEGFR-2 Inhibitors

Thieno[2,3-d]pyrimidines and thieno[2,3-c]pyrazoles are established bioisosteres for the quinazoline core found in drugs like Gefitinib or Erlotinib .[1]

-

Rationale: The thiophene sulfur atom mimics the lipophilicity of the benzene ring in quinazoline, but with different electronic distribution, potentially improving metabolic stability or selectivity.

-

Application: Researchers utilizing 3-Methoxythiophene-2-carbonitrile can synthesize 3-aminothieno[2,3-c]pyrazole (Protocol A), which serves as the "hinge binder" in kinase inhibitor design.[1] The exocyclic amine forms hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).

Comparative Yields of Scaffolds

| Method | Target Scaffold | Typical Yield | Key Benefit |

| Hydrazine Cyclization | Thieno[2,3-c]pyrazole | 65–85% | One-step formation of fused ring; no catalyst required.[1] |

| Basic Hydrolysis | Thiophene-2-carboxylic acid | 80–95% | Scalable; high purity; avoids metal contamination.[1] |

| Gewald Reaction | 2-Aminothiophene-3-CN | N/A | Note:[1] This is a different isomer. 3-Methoxy is preferred when C3-oxygen functionality is required.[1] |

References

-

Nucleophilic Aromatic Substitution Mechanisms

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

-

-

Thiophene Pharmaceutical Derivatives

-

Hydrazine Cyclization Chemistry

-

Thieme Connect. "Reaction of 6-Alkoxy-2-aryl-4H-1,3-oxazine-4-one with Hydrazine Derivatives." (Analogous SNAr/Cyclization mechanism). Available at: [Link]

-

-

Hydrolysis Protocols

-

Thienopyrimidine Synthesis

-

SciELO. "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." Available at: [Link]

-

Sources

- 1. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]

- 2. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]

- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: Optimized Hydrolysis Strategies for 3-Methoxythiophene-2-carbonitrile

Executive Summary & Strategic Analysis

The hydrolysis of 3-Methoxythiophene-2-carbonitrile to 3-Methoxythiophene-2-carboxylic acid presents a specific chemoselective challenge often overlooked in standard organic synthesis texts. While nitrile hydrolysis is a textbook transformation, the presence of the electron-rich thiophene ring coupled with an ortho-methoxy group introduces two critical failure modes:

-

Ether Cleavage: The 3-methoxy group is an enol ether surrogate. Harsh acidic conditions (e.g., concentrated hydrohalic acids at reflux) can cleave this ether, resulting in 3-hydroxythiophene, which rapidly tautomerizes to the irreversible thiolactone form (thiophen-3(2H)-one).

-

Decarboxylation: Electron-rich heteroaromatic acids are prone to thermal decarboxylation, particularly under acidic conditions where the ring carbon can be protonated (ipso-attack), leading to the loss of CO₂ and formation of 3-methoxythiophene.

Recommendation: This protocol prioritizes Alkaline Hydrolysis (Method A) as the "Gold Standard" to ensure the integrity of the methoxy substituent and minimize decarboxylation risks. Acidic hydrolysis is discussed only as a secondary alternative for specific substrate compatibilities.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting "stalled" reactions where the intermediate amide fails to convert to the acid.

Figure 1: Base-Catalyzed Hydrolysis Mechanism

The reaction proceeds through a stepwise nucleophilic addition of hydroxide to the nitrile carbon.[1] The high electron density of the thiophene ring (increased by the 3-OMe group) makes the nitrile carbon slightly less electrophilic than in simple aromatics, often requiring longer reflux times or higher concentrations of base.

Caption: Stepwise base-catalyzed transformation. Note that ammonia evolution drives the equilibrium toward the carboxylate.

Detailed Protocol: Alkaline Hydrolysis (Preferred)

This method uses ethanol as a co-solvent to solubilize the organic nitrile while maintaining a high concentration of hydroxide.

Reagents & Equipment[2][3][4][5]

-

Substrate: 3-Methoxythiophene-2-carbonitrile (1.0 equiv)

-

Base: Sodium Hydroxide (NaOH), 10-20% aqueous solution (5.0 - 10.0 equiv). Note: Excess base is required to drive the reaction and solubilize the intermediate.

-

Solvent: Ethanol (95%) or Ethylene Glycol (if higher temperatures >100°C are needed).

-

Acid for Workup: 2M or 6M HCl (Do not use concentrated HCl directly on the solid).

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3-Methoxythiophene-2-carbonitrile in Ethanol (approx. 5-10 mL per gram of substrate).

-

Base Addition: Add the aqueous NaOH solution. A slight exotherm may occur.

-

Expert Tip: If the substrate precipitates upon adding NaOH, add just enough additional Ethanol to restore a homogeneous phase or a fine suspension.

-

-

Reflux: Heat the mixture to reflux (approx. 80-85°C internal temp).

-

Monitoring: Monitor by TLC or HPLC. The reaction typically requires 4 to 12 hours . Look for the disappearance of the nitrile spot and the transient appearance/disappearance of the amide intermediate.

-

Ammonia Evolution: You may detect the smell of ammonia at the top of the condenser. This is a positive sign of conversion.

-

-

Cooling & Concentration: Once complete, cool the reaction to room temperature. Evaporate the bulk of the Ethanol under reduced pressure (Rotavap). Do not evaporate to complete dryness; leave an aqueous slurry.

-

Workup (Critical Control Point):

-

Dilute the residue with water.

-

Wash the basic aqueous layer with Diethyl Ether or EtOAc once to remove any unreacted neutral organic impurities.

-

Acidification: Cool the aqueous phase to 0-5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring.

-

Target pH: Adjust pH to ~3-4. Do not go to pH < 1 , as highly acidic conditions promote decarboxylation of the electron-rich thiophene acid.

-

-

Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry in a vacuum oven at 40°C.

Figure 2: Experimental Workflow

Caption: Operational workflow emphasizing the critical cold acidification step to prevent product degradation.

Alternative: Acidic Hydrolysis (Risk Assessment)

While typically faster, acidic hydrolysis (HCl/Acetic Acid) is not recommended for this specific substrate unless the basic route fails.

| Feature | Alkaline Hydrolysis (Method A) | Acidic Hydrolysis (Method B) |

| Ether Stability | High (Methoxy group stable) | Low (Risk of demethylation to -OH) |

| Decarboxylation | Low (Carboxylate salt is stable) | High (Free acid + heat + H+ promotes CO₂ loss) |

| Reaction Rate | Moderate (May stall at amide) | Fast |

| Workup | Requires acidification | Direct filtration often possible |

Protocol Modification for Acidic Route: If you must use acid (e.g., if base-sensitive groups are present elsewhere), use Acetic Acid/HCl (1:1) at 60°C. Do not reflux vigorously. Monitor closely for the formation of the byproduct 3-hydroxythiophene (detectable by a significant polarity shift on TLC).

Troubleshooting & Optimization

Issue: Reaction Stalls at Amide Intermediate

It is common for the nitrile to convert to the primary amide and stop. The amide is significantly more stable than the nitrile.

-

Solution 1: Increase the temperature by switching solvent from Ethanol (bp 78°C) to Ethylene Glycol (can heat to 120-130°C).

-

Solution 2: Add Hydrogen Peroxide (H₂O₂). The Radziszewski reaction variant uses basic H₂O₂ to accelerate nitrile hydrolysis, though this is usually to the amide. For the acid, simply increasing base concentration (to 20-30%) is often more effective.

Issue: Low Yield / Decarboxylation

If the product mass is low and you observe gas evolution during acidification:

-

Cause: You likely acidified too quickly or at too high a temperature.

-

Fix: Ensure the quench is performed in an ice bath. Use a weaker acid (e.g., 1M H₂SO₄ or Citric Acid) to lower the pH more gently.

References

-

LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.[1][2][3][4][5][6]Link

-

Common Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions.[5]Link

-

SynQuest Laboratories. (n.d.). Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid.[7] (Verifies stability of the target compound). Link

-

Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[1][2][3][4][5][6]Link

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. synquestlabs.com [synquestlabs.com]

Optimization of Demethylation Strategies for 3-Methoxythiophene-2-carbonitrile

Application Note & Protocol Guide

Abstract & Strategic Overview

The conversion of 3-Methoxythiophene-2-carbonitrile (1) to 3-Hydroxythiophene-2-carbonitrile (2) represents a critical transformation in the synthesis of thiophene-based pharmaceuticals and agrochemicals. While aryl methyl ether cleavage is a standard operation, this specific substrate presents a unique chemoselectivity challenge: the nitrile (-CN) group at the C2 position is susceptible to hydrolysis (to amide or carboxylic acid) under the harsh acidic or basic conditions typically required for demethylation.

This guide evaluates three distinct methodologies to achieve this transformation, prioritizing yield, purity, and functional group preservation.

Core Challenges

-

Nitrile Hydrolysis: Strong aqueous acids (

, -

Tautomeric Instability: The product, 3-hydroxythiophene, exists in equilibrium with its keto-tautomer, thiophen-3(2H)-one . However, the electron-withdrawing nitrile group at C2 significantly stabilizes the enol (hydroxy) form via conjugation and intramolecular hydrogen bonding.

-

Thiophene Ring Sensitivity: The electron-rich thiophene ring is prone to electrophilic attack or polymerization if Lewis acids are used in large excess at high temperatures.

Reagent Selection Guide

The following table summarizes the primary reagent classes suitable for this transformation.

| Method | Reagent System | Conditions | Yield Potential | Chemoselectivity (CN Stability) | Scalability |

| A (Recommended) | DCM, | High (>85%) | Excellent (Anhydrous) | Moderate (Quench exotherm) | |

| B (Alternative) | DMF, | Moderate-High (70-85%) | Good (Basic conditions) | High (Avoids violent quench) | |

| C (Robust) | Pyridine Hydrochloride | Melt ( | Moderate (60-75%) | Risk of Hydrolysis | High (Solvent-free) |

| D (Not Recommended) | Aqueous | Reflux ( | Low | Poor (High Hydrolysis Risk) | Low |

Mechanistic Pathways & Logic

The choice of reagent dictates the mechanism. Method A (

Visualization: Reaction Pathways

Figure 1: Mechanistic pathways for demethylation showing Lewis Acid (Blue) and Nucleophilic (Red) routes, alongside tautomeric equilibrium.

Detailed Experimental Protocols

Method A: Boron Tribromide ( ) – The Gold Standard

Best for: High value intermediates, small-to-medium scale, strict requirement for nitrile preservation.

Mechanism:

Safety Warning:

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 3-Methoxythiophene-2-carbonitrile (1.0 equiv) and anhydrous Dichloromethane (DCM) (

concentration). -

Cooling: Cool the solution to

using an ice/water bath. (Note: -

Addition: Transfer

(1.0 M solution in DCM, 2.0 - 3.0 equiv) to the addition funnel under nitrogen. Add dropwise over 15–20 minutes. Observe: The solution often turns dark red or brown. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).

-

Quench (CRITICAL):

-

Cool the mixture back to

. -

Option 1 (Standard): Slowly add saturated aqueous

dropwise. This neutralizes the -

Option 2 (Anhydrous Workup - Preferred for Nitrile): Add Methanol (MeOH) dropwise at

to form trimethyl borate (volatile) and the free phenol. Stir for 20 mins.

-

-

Isolation:

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

Method B: Nucleophilic Demethylation (Sodium Ethanethiolate)

Best for: Large scale, avoiding

Mechanism: The ethanethiolate anion (

Protocol:

-

Reagent Prep: In a dry RBF under nitrogen, suspend Sodium Hydride (NaH) (60% in oil, 3.0 equiv) in anhydrous DMF .

-

Thiol Formation: Cool to

.[4][5] Add Ethanethiol ( -

Addition: Add a solution of 3-Methoxythiophene-2-carbonitrile (1.0 equiv) in minimal DMF.

-

Heating: Heat the mixture to

for 3–6 hours. -

Workup:

-

Cool to RT. Pour into ice water.

-

Acidification: Carefully adjust pH to ~4-5 using 1M

. (Do not go too acidic to avoid nitrile hydrolysis). -

The product often precipitates as a solid. Filter and wash with water.

-

If no precipitate, extract with Ethyl Acetate.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Rxn | Use fresh | |

| Nitrile Hydrolysis (Amide formation) | Quench was too exothermic or aqueous layer was too acidic/basic for too long. | Use MeOH quench method.[2] Keep workup cold ( |

| Product Dimerization | Instability of 3-hydroxythiophene core.[6] | Store product under inert gas at |

| "Missing" Product in NMR | Keto-tautomer dominance. | Look for |

References

-

BBr3 Demethylation Mechanism & Protocol

-

Thiophene Demethylation Precedents

-

Nucleophilic Demethylation (Thiolate Method)

-

Tautomerism of 3-Hydroxythiophenes

- Arkivoc, 2000, 1(5), 820-832. "The Tautomeric Structures of Some Alkylsubstituted 3-Hydroxythiophenes."

-

[Link]

Sources

- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Troubleshooting & Optimization

Technical Support Center: 3-Methoxythiophene-2-carbonitrile Synthesis

The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of 3-Methoxythiophene-2-carbonitrile . This guide prioritizes yield optimization, impurity profiling, and scalable reproducibility.

Subject: Yield Optimization & Troubleshooting Guide Document ID: TS-MTC-2026-V2 Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Operations

Executive Summary & Route Selection

3-Methoxythiophene-2-carbonitrile is a critical scaffold for kinase inhibitors and antipsychotic APIs. High-yield synthesis is often hampered by two main factors: nitrile hydrolysis (under basic conditions) and regioselectivity issues (during alkylation).

Select your current synthetic route to jump to the relevant troubleshooting module:

-

Route A (Nucleophilic Aromatic Substitution -

): Displacement of 3-bromo/chlorothiophene-2-carbonitrile with methoxide. Best for scale-up if anhydrous conditions are strictly maintained. -

Route B (O-Methylation): Alkylation of 3-hydroxythiophene-2-carbonitrile. Best for laboratory scale, but prone to C-alkylation side products.

Interactive Troubleshooting Workflows

Module A: Optimizing the Route

Reaction: 3-Bromothiophene-2-carbonitrile + NaOMe

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact of Deviation |

| Solvent Water Content | < 0.05% (Karl Fischer) | High Risk: Water causes nitrile hydrolysis to 3-methoxythiophene-2-carboxamide (major impurity). |

| Temperature | 60–65°C | >70°C: Increases ring-opening degradation. <50°C: Incomplete conversion; stalling. |

| Stoichiometry | 1.05 – 1.10 eq. NaOMe | Excess (>1.2 eq): Promotes side reactions on the nitrile group. |

Troubleshooting Guide (Route A)

Q: My LC-MS shows a mass peak of +18 (M+18). What happened? A: You have hydrolyzed the nitrile to a primary amide.

-

Root Cause: Moisture in the methanol or sodium methoxide. Under basic conditions (NaOMe), water attacks the nitrile rapidly.

-

Corrective Action: Use anhydrous MeOH (distilled over Mg or molecular sieves). Switch from solid NaOMe (hygroscopic) to a fresh solution of NaOMe in MeOH. Ensure the reactor is nitrogen-blanketed.

Q: The reaction stalls at 80% conversion. Should I add more base? A: Do not add excess base immediately.

-

Analysis: The leaving group (Bromide) generates NaBr, which increases ionic strength.

-

Intervention: Instead of adding base (which risks side reactions), slightly increase the concentration (reduce solvent volume) or raise temperature by 5°C, strictly monitoring for degradation.

Module B: Optimizing the O-Methylation Route

Reaction: 3-Hydroxythiophene-2-carbonitrile + MeI/DMS + Base

The Selectivity Challenge (O- vs. C-Alkylation)

The starting material exists in a tautomeric equilibrium between the enol (hydroxy) and keto forms.

-

O-Alkylation (Desired): Favored by "hard" electrophiles and polar aprotic solvents.

-

C-Alkylation (Impurity): Favored by "soft" conditions, leading to 2-cyano-3-keto-2-methylthiophene derivatives.

Troubleshooting Guide (Route B)

Q: I am seeing a significant amount of C-methylated impurity. A: You are likely operating under "soft" conditions.

-

Adjustment 1 (Base): Switch from

to -

Adjustment 2 (Solvent): Ensure you are using Acetone or DMF. Avoid protic solvents which solvate the oxygen anion, making it less nucleophilic and allowing the carbon to react.

-

Adjustment 3 (Reagent): Dimethyl Sulfate (DMS) often yields higher O-selectivity than Methyl Iodide (MeI) due to HSAB (Hard-Soft Acid-Base) theory matching.

Q: My yield is low due to "gumming" or polymerization. A: 3-hydroxythiophene derivatives are unstable to oxidation.

-

Fix: Degas all solvents with Argon/Nitrogen for 15 minutes prior to reagent addition. Add a radical scavenger (e.g., BHT) in trace amounts if acceptable for the final purity profile.

Visualized Decision Pathways

The following diagram illustrates the logic flow for process optimization and impurity identification.

Figure 1: Decision logic for troubleshooting the two primary synthetic pathways. Blue nodes indicate process steps; Red/Green nodes indicate critical control points.

Standardized Experimental Protocol (Recommended)

Based on the robustness of the

Target: 3-Methoxythiophene-2-carbonitrile

Method:

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

-

Solvent Prep: Charge Methanol (10V relative to substrate). Crucial: Verify water content is <0.05%.

-

Reagent Formation: Add Sodium Methoxide (1.05 eq) as a 25-30% solution in MeOH. Cool to 0°C.[1][2]

-

Note: Using commercially available solution is preferred over dissolving solid NaOMe to minimize moisture uptake.

-

-

Addition: Add 3-Bromothiophene-2-carbonitrile (1.0 eq) portion-wise, maintaining internal temp <10°C (exothermic).

-

Reaction: Warm to 65°C (gentle reflux) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Look for disappearance of Starting Material (

~ X min) and appearance of Product (

-

-

Workup:

-

Cool to room temperature.

-

Concentrate to remove bulk Methanol (do not distill to dryness).

-

Dilute residue with Water (cold) and extract with MTBE or DCM.

-

Why MTBE? It separates well from thiophene derivatives and avoids emulsions common with Ethyl Acetate in this system.

-

References

-

Lissavetzky, J., & Manzanares, I. (1996).[3] A New Route for the Synthesis of 3-Methoxythiophenes. Heterocycles, 43(8), 1757-1764.[3]

- Context: Establishes the methylation protocol for 3-hydroxythiophene-2-carboxylates, serving as the found

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

- mechanisms, explaining the activation effect of the nitrile group at the ortho-position (C2)

-

Sigma-Aldrich. (n.d.). 3-Methoxythiophene Product Specification & Safety Data Sheet.

- Context: Physical property verification for workup design (Density: 1.143 g/mL).

Sources

purification methods for 3-Methoxythiophene-2-carbonitrile

Technical Support Center: Purification & Troubleshooting Guide for 3-Methoxythiophene-2-carbonitrile

Executive Summary